molecular formula C8H9NO4 B1581399 2-Ethoxy-4-nitrophenol CAS No. 40130-25-4

2-Ethoxy-4-nitrophenol

Cat. No. B1581399
CAS RN: 40130-25-4
M. Wt: 183.16 g/mol
InChI Key: GIHYKBDWFSOKNN-UHFFFAOYSA-N
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Description

2-Ethoxy-4-nitrophenol is an organic compound with the chemical formula C8H9NO4 . It belongs to the class of nitrophenols , which are characterized by the presence of a nitro group (-NO2) attached to a phenolic ring. Here, the ethoxy group (-OCH2CH3) is also attached to the phenolic ring, resulting in the compound’s specific structure.



Synthesis Analysis

Several methods exist for synthesizing 2-ethoxy-4-nitrophenol:




  • Direct Nitration : This involves the reaction of phenol (or its derivatives) with nitric acid. The general reaction is:
    [ \text{Phenol} + \text{HNO}_3 \rightarrow \text{2-Ethoxy-4-nitrophenol} + \text{H}_2\text{O} ]




  • Displacement Reactions : Nitrophenols can be prepared by displacing halogens (usually chloride or bromide) from halonitrobenzenes using nitrite ions. The reaction is:
    [ \text{Halonitrobenzene} + \text{NO}_2^- \rightarrow \text{2-Ethoxy-4-nitrophenol} + \text{Halide ion} ]




  • Oxidation of Primary Amines : Primary amines can be oxidized to form nitro compounds. For example:
    [ \text{Primary amine} \xrightarrow{\text{oxidation}} \text{2-Ethoxy-4-nitrophenol} ]





Molecular Structure Analysis

The molecular structure of 2-ethoxy-4-nitrophenol consists of a phenolic ring with an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached at specific positions. The hybrid resonance structure of the nitro group contributes to its high dipole moment, resulting in lower volatility compared to ketones of similar molecular weight.



Chemical Reactions Analysis

2-Ethoxy-4-nitrophenol can participate in various chemical reactions, including electrophilic substitutions, reduction, and oxidation. Its reactivity depends on the substituents present on the phenolic ring.



Physical And Chemical Properties Analysis


  • Boiling Point : The boiling point of 2-ethoxy-4-nitrophenol is influenced by its polar character and molecular weight.

  • Solubility : It has low water solubility.

  • Infrared Spectra : Strong infrared bands occur around 1550 cm^-1 and 1375 cm^-1 due to the nitro group.

  • Electronic Spectra : Nitroalkanes exhibit a weak n → π* transition around 270 nm, while aromatic nitro compounds absorb at longer wavelengths.


Scientific Research Applications

Synthesis Optimization

Hao, Xiao, and Wang (2013) explored the synthesis of 2-Ethoxy-4-nitrophenol, emphasizing the use of Ferric nitrate as an optimal catalyst for nitrification, leading to a yield of 55.48% (Hao, Xiao, & Wang, 2013).

Environmental Contaminant Degradation

Kitagawa, Kimura, and Kamagata (2004) highlighted the role of a gene cluster in Rhodococcus opacus SAO101 in degrading 4-Nitrophenol, an environmental contaminant used in medicines and pesticides (Kitagawa, Kimura, & Kamagata, 2004).

Cathode Reduction and Electro-Fenton Methods

Yuan et al. (2006) examined the degradation of nitrophenols including 4-Nitrophenol, revealing the efficiency of cathode reduction and electro-Fenton methods in treating these compounds (Yuan et al., 2006).

Toxicity and Degradability in Anaerobic Systems

Uberoi and Bhattacharya (1997) studied the toxicity and degradability of nitrophenols in anaerobic systems, finding variations in toxicity and transformation into amino derivatives under anaerobic conditions (Uberoi & Bhattacharya, 1997).

Electrocatalytic Reduction

Dighole et al. (2020) reported on Bi2O3 nanoparticles decorated on carbon nanotubes as an effective electrocatalyst for 4-Nitrophenol reduction, highlighting its potential for reducing water pollution (Dighole et al., 2020).

Synthesis of Derivatives

Wang Yu (2005) developed a method for synthesizing 2-Ethoxy-4-amino-phenol from 2-Ethoxy-4-nitro-phenol, achieving a total yield of 60.5%, demonstrating the versatility of 2-Ethoxy-4-nitrophenol in chemical synthesis (Wang Yu, 2005).

Safety And Hazards


  • Toxicity : Nitrophenols can be toxic. Proper handling and protective measures are essential.

  • Environmental Impact : Disposal should follow regulations to prevent environmental contamination.


Future Directions

Research on 2-ethoxy-4-nitrophenol could explore:



  • Biological Activity : Investigate potential applications in medicine or agriculture.

  • Green Synthesis : Develop eco-friendly synthetic routes.


Remember that this analysis is based on available literature, and further research may yield additional insights12




I’ve provided a detailed analysis of 2-ethoxy-4-nitrophenol, considering its synthesis, properties, and potential applications. If you need further information or have any specific questions, feel free to ask!


properties

IUPAC Name

2-ethoxy-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYKBDWFSOKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068215
Record name Phenol, 2-ethoxy-4-nitro-
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-nitrophenol

CAS RN

40130-25-4
Record name 2-Ethoxy-4-nitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethoxy-4-nitro-
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Record name Phenol, 2-ethoxy-4-nitro-
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Record name Phenol, 2-ethoxy-4-nitro-
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Record name 2-ethoxy-4-nitrophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ZH Hao, KF Xiao, LL Wang - Advanced Materials Research, 2013 - Trans Tech Publ
… decoquinate by nitration, 2-ethoxy-4-nitrophenol is the reaction … Furthermore, 2-ethoxy-4-nitrophenol itself also is an important … the synthesis process of 2-ethoxy-4-nitrophenol, and to lay …
Number of citations: 2 www.scientific.net
L Salmon, A Bousseksou, B Donnadieu… - Inorganic …, 2005 - ACS Publications
… )-2,5,8,11-tetraazadodeca-1,11-dien-1-yl]-2-methoxy-4-nitrophenol and 2-[12-(hydroxy-3-ethoxy-5-nitrophenyl)-2,5,8,11-tetraazadodeca-1,11-dien-1-yl]-2-ethoxy-4-nitrophenol, …
Number of citations: 65 pubs.acs.org
DF Page, RO Clinton - The Journal of Organic Chemistry, 1962 - ACS Publications
… the proper 4-nitropyrocatechol ether (I) with aqueous potassium hydroxide, followed by acidification, gave a good yield of 4-nitroguaiacol, a smaller yield of 2-ethoxy-4-nitrophenol, and …
Number of citations: 20 pubs.acs.org
L Tőke, I Bitter, B Ágai, Z Hell, E Lindner… - Liebigs Annalen der …, 1988 - Wiley Online Library
… The orange crystalls were filtered off from the cold mixture, washed with water, and dried to give 90-98% of the 4-nitroguajacofe potassium salt (or 2-ethoxy-4-nitrophenol K salt). The …
A Abdelhameed, M Feng, AC Joice… - ACS infectious …, 2021 - ACS Publications
Due to the limitations of existing medications, there is a critical need for new drugs to treat visceral leishmaniasis. Since arylimidamides and antifungal azoles both show oral activity in …
Number of citations: 4 pubs.acs.org
DF Page - 1961 - search.proquest.com
A series of lt~ dialkylaminoalkoxy-5-alkoxyanilines was desired for testing as intradermal local anesthetics. A review of basic esters, amides and ethers exhibiting useful local anesthetic …
Number of citations: 0 search.proquest.com
WP Yin, M Shi - Arkivoc, 2009 - arkat-usa.org
Metal salts impregnated Yb-Mo-HKSF catalysts show high stabilities and catalytic abilities in nitration of various substituted phenols under mild conditions. In addition, these metal …
Number of citations: 7 www.arkat-usa.org
WP Sung, CZ Zhang, R Chen - 2013 - Trans Tech Publications Ltd
Number of citations: 0

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